molecular formula C16H19NO6S B1601396 L-Serine benzyl ester benzenesulfonate (salt) CAS No. 3695-68-9

L-Serine benzyl ester benzenesulfonate (salt)

Cat. No.: B1601396
CAS No.: 3695-68-9
M. Wt: 353.4 g/mol
InChI Key: AJKFQGHWMCPNTI-FVGYRXGTSA-N
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Description

L-Serine benzyl ester benzenesulfonate (salt) is a compound that combines the properties of benzenesulfonic acid and benzyl (2S)-2-amino-3-hydroxypropanoate Benzenesulfonic acid is an aromatic sulfonic acid, while benzyl (2S)-2-amino-3-hydroxypropanoate is an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate typically involves the esterification of benzenesulfonic acid with benzyl (2S)-2-amino-3-hydroxypropanoate. This reaction can be carried out under anhydrous conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the reactants to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

L-Serine benzyl ester benzenesulfonate (salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Serine benzyl ester benzenesulfonate (salt) has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino acid moiety can engage in specific binding with biological molecules . These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine benzyl ester benzenesulfonate (salt) is unique due to its combination of aromatic sulfonic acid and amino acid functionalities. This dual nature allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKFQGHWMCPNTI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10526105
Record name Benzenesulfonic acid--benzyl L-serinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-68-9
Record name Benzenesulfonic acid--benzyl L-serinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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